Pyridazine hydrochloride is the crystalline, water-soluble salt of pyridazine, a foundational 1,2-diazine heterocycle. Its primary value in procurement is as a stable, easy-to-handle solid precursor for introducing the pyridazine moiety into complex molecules, particularly in pharmaceutical and agrochemical synthesis. [REFS-1, REFS-2] Unlike its free base, which is a liquid at room temperature, the hydrochloride form offers significant advantages in processability, weighing accuracy, and formulation in aqueous media, making it a more practical choice for reproducible, scalable synthetic workflows. [2]
Substituting Pyridazine hydrochloride with its free base (CAS 289-80-5) is impractical for most processes; the free base is a liquid with a low melting point (-8 °C) and a high boiling point (208 °C), complicating handling, storage, and accurate dosing compared to the stable crystalline salt. Furthermore, isomeric diazines like pyrimidine and pyrazine are not direct substitutes. The adjacent 1,2-nitrogen configuration in pyridazine creates a unique electronic distribution and dipole moment, profoundly influencing its reactivity in nucleophilic substitutions, metal-catalyzed cross-couplings, and its behavior as a ligand. [REFS-2, REFS-3] This distinct reactivity profile means that substituting with 1,3- (pyrimidine) or 1,4- (pyrazine) diazines will lead to different reaction kinetics, yields, and potentially entirely different products.
Pyridazine hydrochloride is a stable, crystalline solid with a melting point of 161–163 °C. This provides a significant processability advantage over its free base, pyridazine, which is a liquid at standard ambient temperature and pressure with a melting point of -8 °C and a boiling point of 208 °C. The solid form of the hydrochloride salt eliminates the handling difficulties associated with a volatile, low-viscosity liquid, enabling precise weighing, simplified storage, and reduced risk of exposure.
| Evidence Dimension | Physical State & Melting Point |
| Target Compound Data | Crystalline Solid, M.P. 161–163 °C |
| Comparator Or Baseline | Pyridazine (free base): Liquid, M.P. -8 °C |
| Quantified Difference | 169–171 °C higher melting point; transition from liquid to solid state |
| Conditions | Standard Temperature and Pressure (STP) |
This ensures accurate dosing, improved safety, and compatibility with solid-handling workflows, which is critical for scalable and reproducible manufacturing.
As an amine salt, pyridazine hydrochloride exhibits excellent aqueous solubility, a critical property for use in aqueous reaction media or for formulation of stock solutions. This contrasts with the free base, which is miscible but behaves as a neat organic liquid. The enhanced solubility of the salt form is explicitly leveraged in pharmaceutical development; for example, the related drug Minaprine is formulated as a dihydrochloride salt to ensure it is a crystalline, highly water-soluble material, whereas its free base is an oil. [1] This principle directly applies to the parent heterocycle, making the hydrochloride the preferred form for aqueous applications.
| Evidence Dimension | Aqueous Solubility & Physical Form |
| Target Compound Data | High (characteristic of amine hydrochlorides) |
| Comparator Or Baseline | Pyridazine (free base): Miscible, but a liquid organic |
| Quantified Difference | Qualitative improvement from liquid to highly soluble solid |
| Conditions | Aqueous solutions |
Procuring the hydrochloride salt avoids potential phase separation, improves reaction homogeneity in water, and simplifies the preparation of concentrated aqueous stock solutions.
The basicity of pyridazine (pKa 2.24-2.3) is considerably lower than that of pyridine (pKa 5.25) but significantly higher than its isomers pyrimidine (pKa 1.3) and pyrazine (pKa 0.6). [REFS-1, REFS-2] This intermediate basicity is a key differentiator. It is basic enough to be protonated and form a stable salt, but the resulting pyridazinium ion is less deactivated towards certain reactions than a pyridinium ion. The higher basicity compared to pyrimidine and pyrazine is attributed to the electrostatic repulsion between the lone pairs on the adjacent nitrogen atoms, which destabilizes the free base and facilitates protonation. [2] This unique pKa value dictates its behavior as a ligand, a base catalyst, or a nucleophile in a given synthetic protocol.
| Evidence Dimension | pKa (Conjugate Acid) |
| Target Compound Data | ~2.3 |
| Comparator Or Baseline | Pyridine: ~5.25; Pyrimidine: ~1.3; Pyrazine: ~0.6 |
| Quantified Difference | Approx. 1000x less basic than pyridine, but 10x more basic than pyrimidine. |
| Conditions | Aqueous solution |
This specific basicity allows for selective protonation/deprotonation and influences its coordination chemistry, making it non-interchangeable with other azines in pH-sensitive or metal-catalyzed reactions.
For synthetic routes requiring the pyridazine scaffold to be introduced in aqueous or alcoholic solvents, the high solubility and solid form of the hydrochloride salt make it the ideal starting material. It ensures reaction homogeneity and simplifies product work-up compared to using the liquid free base. [1]
In multi-step syntheses where precise pH control is necessary, or where the final active ingredient is to be isolated as a hydrochloride salt, starting with pyridazine hydrochloride provides stoichiometric control and simplifies the final salt formation step, as seen in the preparation of drugs like hydralazine. [2]
The superior handling properties of the crystalline solid—ease of weighing, stability, and lack of volatility—make pyridazine hydrochloride highly suitable for industrial-scale manufacturing and automated chemical synthesis platforms where process reliability and safety are paramount.